

Solubility issues of 6-(Phenylamino)nicotinic acid in aqueous solutions

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Compound of Interest

Compound Name: 6-(Phenylamino)nicotinic acid

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Technical Support Center: 6-(Phenylamino)nicotinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with **6-(Phenylamino)nicotinic acid** in aqueous solutions.

Physicochemical Properties and Solubility Expectations

Understanding the physicochemical properties of **6-(Phenylamino)nicotinic acid** is crucial for addressing solubility challenges. Due to the limited publicly available data for this specific molecule, we have provided a comparison with its parent compound, nicotinic acid. The addition of the bulky and hydrophobic phenylamino group at the 6-position is expected to significantly decrease aqueous solubility and potentially alter the pKa.

Property	Nicotinic Acid	6-(Phenylamino)nicotinic Acid	Comments
Molecular Formula	C ₆ H ₅ NO ₂	C ₁₂ H ₁₀ N ₂ O ₂	The addition of a C ₆ H ₅ N group increases molecular weight and hydrophobicity.
Molecular Weight	123.11 g/mol	214.22 g/mol [1]	Increased molecular weight can often correlate with decreased solubility.
Aqueous Solubility	~18 g/L at 25°C[2]	Expected to be significantly lower	The large, nonpolar phenyl group will drastically reduce favorable interactions with water.
pKa (Carboxylic Acid)	4.85[3]	Expected to be in a similar range (4-5)	The fundamental acidic functional group is the same.
logP	0.219[2]	Expected to be significantly higher	The phenylamino group substantially increases the lipophilicity of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my **6-(Phenylamino)nicotinic acid** not dissolving in water or neutral buffer?

A1: **6-(Phenylamino)nicotinic acid** is expected to be poorly soluble in neutral aqueous solutions due to the presence of the hydrophobic phenylamino group. At neutral pH, the carboxylic acid group is only partially ionized.

Q2: How does pH affect the solubility of **6-(Phenylamino)nicotinic acid**?

A2: As a carboxylic acid, the solubility of **6-(Phenylamino)nicotinic acid** is highly pH-dependent. In acidic conditions (pH below its pKa, estimated to be around 4-5), the molecule will be in its neutral, less soluble form. In alkaline conditions (pH above its pKa), the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water.^[4]

Q3: Can I use organic co-solvents to dissolve **6-(Phenylamino)nicotinic acid**?

A3: Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly soluble compounds. Solvents such as DMSO, DMF, ethanol, or polyethylene glycol (PEG) can be effective. However, the choice of co-solvent and its concentration must be compatible with your experimental system. For nicotinic acid, it is soluble in DMSO and dimethyl formamide.^[5]

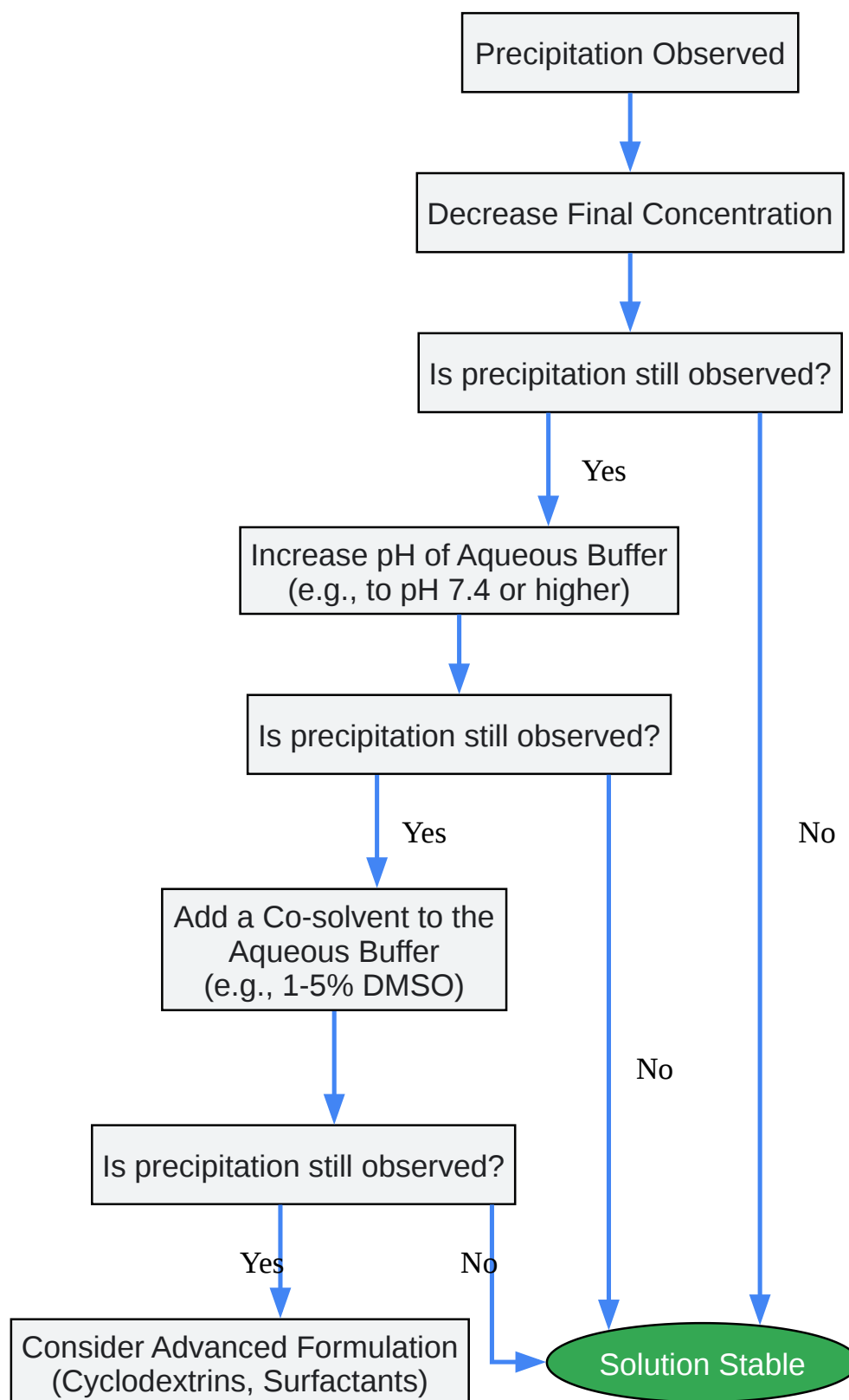
Q4: Are there other methods to improve the aqueous solubility for my experiments?

A4: Several other techniques can be employed, including the use of surfactants to form micelles, complexation with cyclodextrins, or the use of hydrotropic agents like nicotinamide.^[6] The most suitable method will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue: Precipitate forms when adding my **6-(Phenylamino)nicotinic acid** stock solution (in organic solvent) to an aqueous buffer.

- Cause: The concentration of the compound in the final aqueous solution is above its solubility limit. The organic solvent from the stock solution may also be affecting the overall solubility.
- Solution Workflow:



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Caption: Troubleshooting workflow for precipitation issues.

Issue: The compound dissolves initially but crashes out of solution over time.

- Cause: The initial solution was supersaturated, or there is a change in temperature or pH affecting solubility. The compound may also be unstable in the solution, leading to the formation of less soluble degradation products.
- Solutions:
 - Confirm Thermodynamic Solubility: Ensure you are working below the equilibrium solubility at your experimental temperature. This may require determining the solubility limit beforehand.
 - Control Temperature: Maintain a constant temperature, as solubility can be temperature-dependent.
 - Buffer pH: Ensure your aqueous solution is well-buffered to prevent pH shifts that could cause precipitation.
 - Assess Stability: Check the stability of the compound in your chosen solvent and buffer system over the time course of your experiment.

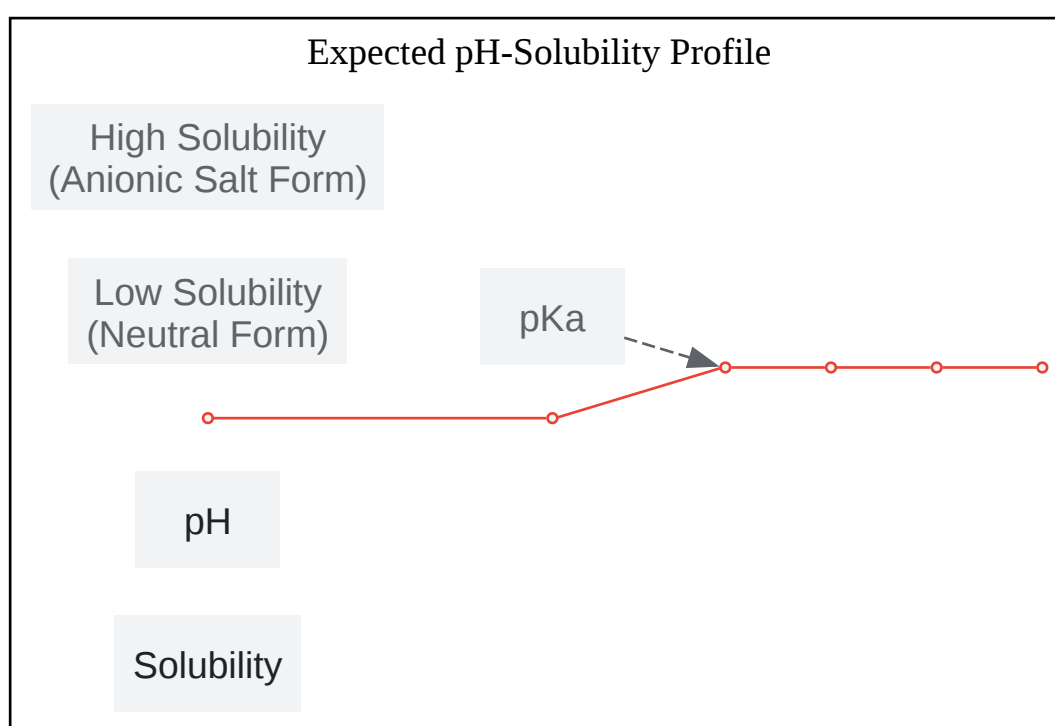
Experimental Protocols

Protocol: Determination of pH-Solubility Profile

This protocol provides a general method to determine the aqueous solubility of **6-(Phenylamino)nicotinic acid** at different pH values.

- Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
- Sample Preparation: Add an excess amount of **6-(Phenylamino)nicotinic acid** to a vial containing a known volume of each buffer.
- Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- Data Analysis: Plot the measured solubility (e.g., in $\mu\text{g/mL}$ or μM) against the pH of the buffers to generate a pH-solubility profile.



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Caption: Expected pH-solubility profile for an acidic compound.

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